2,7-Naphthalenedisulfonic acid, 5-((5-chloro-6-methyl-2-(methylsulfonyl)-4-pyrimidinyl)amino)-4-hydroxy-3-((2-sulfophenyl)azo)-, potassium sodium salt
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Overview
Description
2,7-Naphthalenedisulfonic acid, 5-((5-chloro-6-methyl-2-(methylsulfonyl)-4-pyrimidinyl)amino)-4-hydroxy-3-((2-sulfophenyl)azo)-, potassium sodium salt is a complex organic compound It is characterized by its multiple functional groups, including sulfonic acid, chloro, methylsulfonyl, pyrimidinyl, hydroxy, and azo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, each requiring specific reagents and conditions The azo group is then introduced via a diazotization reaction, followed by coupling with a suitable aromatic compound
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The azo group can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the azo group would yield amines.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: May be used in biochemical assays and as a probe for studying enzyme activity.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,7-Naphthalenedisulfonic acid derivatives: Compounds with similar naphthalenedisulfonic acid cores but different substituents.
Azo compounds: Compounds containing the azo group (-N=N-) with different aromatic or aliphatic substituents.
Pyrimidinyl compounds: Compounds containing the pyrimidinyl group with various functional groups.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both sulfonic acid and azo groups makes it particularly useful in dye chemistry, while the pyrimidinyl group may enhance its biological activity.
Properties
CAS No. |
72639-36-2 |
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Molecular Formula |
C22H15ClK2N5NaO12S4 |
Molecular Weight |
806.3 g/mol |
IUPAC Name |
dipotassium;sodium;5-[(5-chloro-6-methyl-2-methylsulfonylpyrimidin-4-yl)amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C22H18ClN5O12S4.2K.Na/c1-10-18(23)21(26-22(24-10)41(2,30)31)25-14-9-12(42(32,33)34)7-11-8-16(44(38,39)40)19(20(29)17(11)14)28-27-13-5-3-4-6-15(13)43(35,36)37;;;/h3-9,29H,1-2H3,(H,24,25,26)(H,32,33,34)(H,35,36,37)(H,38,39,40);;;/q;3*+1/p-3 |
InChI Key |
SHIQHPNSCAWLFG-UHFFFAOYSA-K |
Canonical SMILES |
CC1=C(C(=NC(=N1)S(=O)(=O)C)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=CC=CC=C4S(=O)(=O)[O-])S(=O)(=O)[O-])Cl.[Na+].[K+].[K+] |
Origin of Product |
United States |
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